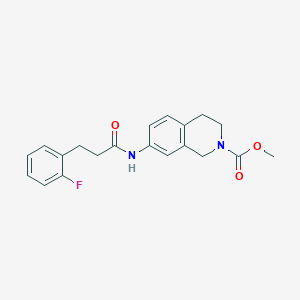

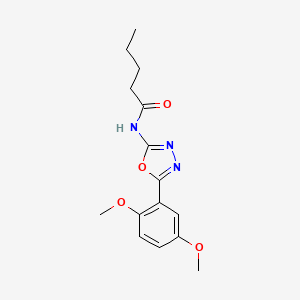

![molecular formula C12H23ClN2O2 B2684351 Tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride CAS No. 2411179-93-4](/img/structure/B2684351.png)

Tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride” is a chemical compound with the molecular formula C12H22N2O2 . It is related to other compounds such as tert-butyl (3-azabicyclo [3.2.1]octan-8-yl)carbamate and tert-butyl (1R,3S,5S)-3-(aminomethyl)-8-azabicyclo [3.2.1]octane-8-carboxylate .

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of related compounds demonstrates the versatility and utility of bicyclic structures in organic chemistry. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized through a cyclic amino acid ester, showing the bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring. This synthesis process highlights the compound's complex molecular structure and potential applications in medicinal chemistry and drug synthesis (Moriguchi et al., 2014).

Application in Nematicidal Activity

The compound's derivatives have been evaluated for their nematicidal activity, showing promise in agricultural applications. Specifically, novel derivatives designed from 5-HT3 receptor antagonists showed a good lethal rate against pinewood nematodes and a significant effect against root-knot nematodes. This indicates the compound's potential utility in developing new nematicides for agricultural use, demonstrating its role beyond the realm of human medicine (Xu et al., 2021).

Chemical Synthesis and Reactions

The chemical synthesis and reactions involving tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate; hydrochloride and its analogs have been extensively studied. For instance, the synthesis of tert-butyl azidoformate and its reactions showcase the compound's reactivity and potential for creating complex molecular structures. These studies contribute to our understanding of the compound's chemical properties and its applications in synthetic organic chemistry (Nativi, Reymond, & Vogel, 1989).

Biosynthesis Applications

Biosynthesis research involving tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a related compound, showcases the potential of using biological systems for the synthesis of complex organic molecules. This approach has implications for producing pharmaceutical intermediates and active pharmaceutical ingredients in a more sustainable and efficient manner, highlighting the broader applications of the compound's derivatives in green chemistry and biotechnology (Liu et al., 2018).

properties

IUPAC Name |

tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-5-8-4-9(6-10)13-7-8;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H/t8-,9+,10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVNYWNFIFUZSY-YMQJAAJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2CC(C1)NC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H](C1)NC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

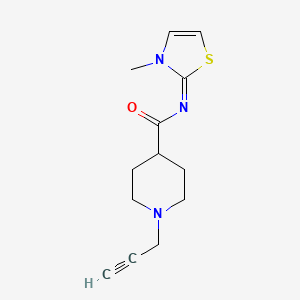

![N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2684268.png)

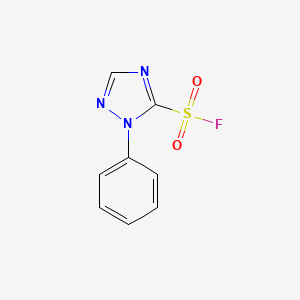

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2684280.png)

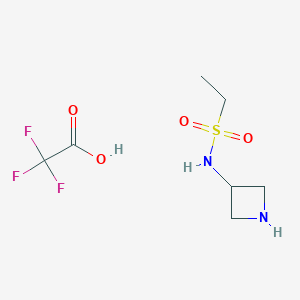

![3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2684282.png)

![3-[4-amino-3-[(2-chlorophenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2684287.png)

![N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2684288.png)

![methyl 5-chloro-4-({[(3,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2684290.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B2684291.png)